molecular formula C6H11Br B6613912 2-bromo-4-methylpent-1-ene CAS No. 31844-97-0

2-bromo-4-methylpent-1-ene

Cat. No.: B6613912
CAS No.: 31844-97-0
M. Wt: 163.06 g/mol
InChI Key: RBUSVPQUZNBAGV-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpent-1-ene: is an organic compound with the molecular formula C6H11Br . It is a brominated alkene, characterized by the presence of a bromine atom attached to the second carbon of a 4-methylpent-1-ene chain. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Alkenes: One common method to prepare 2-bromo-4-methylpent-1-ene is through the halogenation of 4-methylpent-1-ene. This involves the addition of bromine (Br2) to the double bond of 4-methylpent-1-ene in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction typically occurs at room temperature and results in the formation of this compound.

    Dehydrohalogenation: Another method involves the dehydrohalogenation of 2-bromo-4-methylpentane. This reaction is carried out using a strong base such as potassium hydroxide (KOH) in ethanol, which removes a hydrogen bromide (HBr) molecule from 2-bromo-4-methylpentane, yielding this compound.

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale halogenation processes using continuous flow reactors. These reactors ensure efficient mixing and control of reaction conditions, leading to high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Bromo-4-methylpent-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: It can also undergo elimination reactions, particularly E2 (bimolecular elimination) reactions, where the bromine atom and a hydrogen atom are removed to form a double bond, resulting in the formation of alkenes.

    Addition Reactions: The compound can participate in addition reactions, such as the addition of hydrogen bromide (HBr) to form 2,2-dibromo-4-methylpentane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Addition Reactions: Hydrogen bromide (HBr) in the presence of a solvent like acetic acid (CH3COOH).

Major Products Formed:

    Substitution: Formation of alcohols, nitriles, or amines depending on the nucleophile used.

    Elimination: Formation of alkenes such as 4-methylpent-1-ene.

    Addition: Formation of dibromoalkanes like 2,2-dibromo-4-methylpentane.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 2-Bromo-4-methylpent-1-ene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated alkenes on biological systems.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers and resins, where its reactivity is exploited to introduce functional groups into polymer chains.

Mechanism of Action

    Nucleophilic Substitution: In nucleophilic substitution reactions, the bromine atom in 2-bromo-4-methylpent-1-ene is replaced by a nucleophile. The reaction proceeds through a transition state where the nucleophile forms a partial bond with the carbon atom while the bromine atom departs.

    Elimination Reactions: In elimination reactions, a base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom. This leads to the formation of a double bond and the departure of the bromine atom as a bromide ion (Br-).

Molecular Targets and Pathways:

  • The compound primarily targets carbon-bromine bonds in organic molecules, facilitating various substitution and elimination reactions.

Comparison with Similar Compounds

    2-Bromo-3-methylpent-2-ene: Similar in structure but with the bromine atom on the second carbon and the double bond on the second position.

    4-Bromo-3-methylpent-2-ene: Similar but with the bromine atom on the fourth carbon and the double bond on the second position.

    2-Bromo-2-methylpentane: A brominated alkane with the bromine atom on the second carbon but no double bond.

Uniqueness:

    Position of Bromine and Double Bond: The unique positioning of the bromine atom and the double bond in 2-bromo-4-methylpent-1-ene makes it distinct from other brominated alkenes, influencing its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

2-bromo-4-methylpent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c1-5(2)4-6(3)7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUSVPQUZNBAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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